molecular formula C12H21ClN2O3S B1200954 Dexsotalol hydrochloride CAS No. 4549-94-4

Dexsotalol hydrochloride

Cat. No.: B1200954
CAS No.: 4549-94-4
M. Wt: 308.83 g/mol
InChI Key: VIDRYROWYFWGSY-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexsotalol hydrochloride (chemical name: d-Sotalol) is the dextrorotatory enantiomer of racemic sotalol hydrochloride, developed by Bristol-Myers Squibb as a Class III antiarrhythmic agent . This selectivity aimed to reduce proarrhythmic risks associated with beta-blockade while maintaining antiarrhythmic efficacy. Despite promising preclinical data, dexsotalol was discontinued during clinical development due to safety concerns, including torsades de pointes arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexsotalol hydrochloride can be synthesized through the reaction of sotalol with hydrochloric acid. The process involves the formation of a hydrochloride salt from the base compound, sotalol . The reaction conditions typically include the use of an aqueous solution of hydrochloric acid and sotalol, followed by crystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dexsotalol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Dexsotalol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on biological systems, particularly in relation to its beta-adrenoreceptor blocking properties.

    Medicine: Used in the treatment of arrhythmias and studied for its potential in other therapeutic areas.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Comparison with Enantiomeric Counterpart: Sotalol Hydrochloride

Pharmacological and Clinical Differences

Parameter Dexsotalol Hydrochloride Sotalol Hydrochloride (Racemic)
Molecular Formula C₁₂H₂₀N₂O₃S·HCl C₁₂H₂₀N₂O₃S·HCl
Enantiomer d-isomer Racemic (d- and l-isomers)
Mechanism Pure Class III (IKr antagonism) Class II (beta-blockade) + Class III
Beta-Blocking Activity Minimal (≤10% of racemic form) Significant (l-isomer dominant)
Half-Life ~12 hours ~12 hours (similar)
Clinical Status Discontinued (Phase III trials) Marketed (FDA-approved)
Key Risks Proarrhythmia (torsades de pointes) Proarrhythmia + beta-blockade side effects (e.g., bradycardia)

In contrast, racemic sotalol remains clinically used due to its dual mechanism, balancing efficacy and safety in specific arrhythmia subtypes (e.g., atrial fibrillation) .

Stability and Impurity Profile

Forced degradation studies of sotalol show RS1 (deaminated product) and RS3 (oxidation product) as major impurities, with RS1 levels ranging 1.408–1.591 μg/mL and RS3 at 0.31–0.98 μg/mL across batches . Dexsotalol’s distinct synthesis pathway likely avoids these impurities but introduces unique stability challenges due to its enantiomeric purity requirements.

Comparison with Structural Analogs: Deoxysotalol Hydrochloride

Deoxysotalol hydrochloride (Sotalol Related Compound C) is a structural analog of sotalol, differing by the absence of a hydroxyl group (C₁₂H₂₀N₂O₂S·HCl vs. C₁₂H₂₀N₂O₃S·HCl) . This modification reduces its molecular weight (292.83 vs. 308.82) and alters pharmacological activity:

  • Theoretical Ion Mass : 293.08 (observed m/z: 293.10, error +0.7 ppm) .
  • Role : Classified as a research compound or impurity in sotalol batches, deoxysotalol lacks documented antiarrhythmic activity.
Parameter This compound Deoxysotalol Hydrochloride
Molecular Formula C₁₂H₂₀N₂O₃S·HCl C₁₂H₂₀N₂O₂S·HCl
Molecular Weight 308.82 292.83
Therapeutic Use Antiarrhythmic (discontinued) Research/Impurity

Research Findings and Key Takeaways

  • Dexsotalol vs. Sotalol : Dexsotalol’s failure underscores the complexity of enantiomer-specific effects. While its pure Class III profile was theoretically advantageous, clinical outcomes revealed unmitigated proarrhythmia, unlike racemic sotalol’s balanced risk-benefit ratio .
  • Structural Analogs : Deoxysotalol’s lack of therapeutic relevance highlights the critical role of hydroxyl groups in sotalol’s pharmacology.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Dexsotalol hydrochloride in experimental samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a phosphate–perchlorate buffer system and UV detection, as described in pharmacopeial assays for structurally similar compounds. Validate the method using spiked samples to ensure precision (RSD < 2%) and accuracy (recovery rates 95–105%) . Include internal standards to account for matrix effects in biological samples.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA hazard communication standards: wear nitrile gloves, lab coats, and eye protection. Store in a locked, ventilated cabinet away from incompatible substances (e.g., strong oxidizers). Conduct a risk assessment for carcinogenicity (Category 2 under GHS) and implement spill containment procedures using inert absorbents .

Q. How should researchers design dose-response studies to evaluate this compound’s electrophysiological effects?

  • Methodological Answer : Use isolated Purkinje fiber or cardiomyocyte models with escalating doses (e.g., 1–100 µM). Measure action potential duration (APD90) and effective refractory period (ERP) using patch-clamp techniques. Include positive controls (e.g., sotalol) and negative controls (vehicle-only) to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct interspecies scaling by comparing metabolic stability in hepatocyte assays (human vs. rodent) and adjust for protein binding differences. Validate findings using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in bioavailability . For conflicting efficacy data, perform sensitivity analyses on variables like hepatic clearance or tissue partitioning .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions during long-term experiments?

  • Methodological Answer : Perform accelerated stability testing at 40°C/75% RH over 6 months. Use reverse-phase HPLC to monitor degradation products (e.g., desmethyl metabolites). Buffer solutions at pH 4–6 (acetate or phosphate) minimize hydrolysis. For lyophilized formulations, assess residual moisture (<1%) to prevent recrystallization .

Q. What experimental designs address the dual β-blocker and potassium channel antagonist mechanisms of this compound?

  • Methodological Answer : Employ a factorial design to isolate mechanisms: (1) Use selective inhibitors (e.g., ICI-118,551 for β-blockade) in Langendorff-perfused hearts. (2) Measure IK1 and IKr currents in HEK293 cells expressing hERG channels. Statistically analyze interaction effects using ANOVA with post-hoc Tukey tests .

Q. How can researchers validate novel biomarkers for this compound-induced cardiotoxicity in preclinical models?

  • Methodological Answer : Combine echocardiography (e.g., left ventricular ejection fraction) with serum biomarkers (e.g., troponin-I, NT-proBNP). Apply machine learning algorithms to correlate biomarker trends with histopathological findings (e.g., myocardial fibrosis). Use receiver operating characteristic (ROC) curves to assess sensitivity/specificity .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetics of this compound in population studies?

  • Methodological Answer : Use non-compartmental analysis (NCA) for initial AUC and Cmax estimates, followed by non-linear mixed-effects modeling (NONMEM) to account for covariates (e.g., renal function, CYP2D6 polymorphism). Bootstrap resampling (1,000 iterations) quantifies parameter uncertainty .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s purity across synthetic batches?

  • Methodological Answer : Implement quality-by-design (QbD) principles: characterize critical quality attributes (CQAs) like enantiomeric excess (>99%) via chiral HPLC. Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Cross-validate results with independent labs using blinded samples .

Q. What methodologies ensure reproducibility in electrophysiological assays measuring this compound’s effects on cardiac ion channels?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free media) and calibrate patch-clamp equipment daily. Share raw data and analysis scripts via open-access platforms (e.g., Zenodo). Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Properties

CAS No.

4549-94-4

Molecular Formula

C12H21ClN2O3S

Molecular Weight

308.83 g/mol

IUPAC Name

N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/t12-;/m1./s1

InChI Key

VIDRYROWYFWGSY-UTONKHPSSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Isomeric SMILES

CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Key on ui other cas no.

4549-94-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.